
4,6-Diphenyl-2H-1,3-thiazine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diphenyl-2H-1,3-thiazine-2-thione is a heterocyclic compound that features a thiazine ring with two phenyl groups attached at the 4 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2H-1,3-thiazine-2-thione typically involves multicomponent reactions. One common method is the reaction of in situ-generated 1-azadienes with carbon disulfide. This reaction is often carried out under microwave irradiation at 120°C in dichloromethane, leading to the formation of the desired thiazine-2-thione .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of multicomponent reactions and microwave-assisted synthesis suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diphenyl-2H-1,3-thiazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Brominated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
4,6-Diphenyl-2H-1,3-thiazine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 4,6-Diphenyl-2H-1,3-thiazine-2-thione involves its ability to act as a masked 1-azadiene. This property allows it to participate in various chemical reactions, such as the aza-Diels-Alder reaction, leading to the formation of complex heterocyclic frameworks. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
3,6-Dihydro-2H-1,3-thiazine-2-thiones: These compounds share a similar thiazine ring structure but differ in their substituents.
4,6-Diphenyl-2-pyrimidinyl derivatives: These compounds have a pyrimidine ring instead of a thiazine ring
Uniqueness: 4,6-Diphenyl-2H-1,3-thiazine-2-thione is unique due to its ability to act as a masked 1-azadiene, which allows it to participate in a wide range of chemical reactions. This property, combined with its phenyl substituents, makes it a versatile and valuable compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
84512-72-1 |
|---|---|
Fórmula molecular |
C16H11NS2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4,6-diphenyl-1,3-thiazine-2-thione |
InChI |
InChI=1S/C16H11NS2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
XJUVEWADHSDHPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=S)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


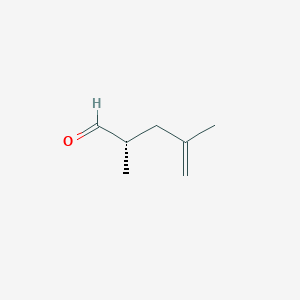
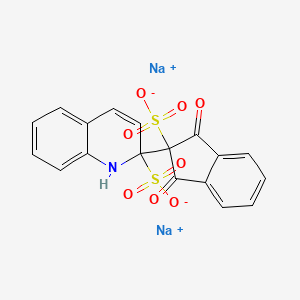

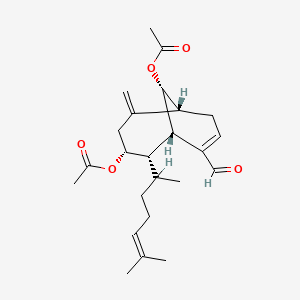
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
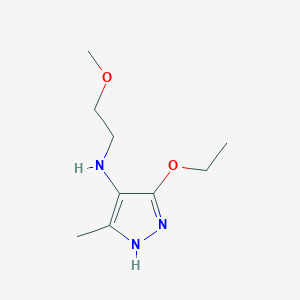
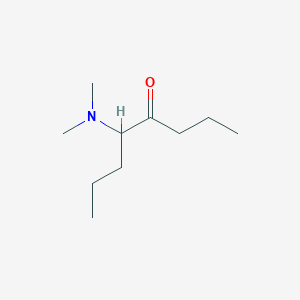
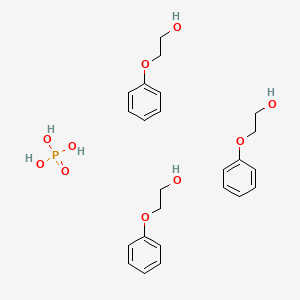

![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
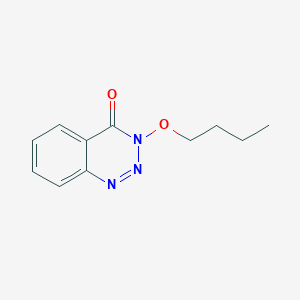
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)


